N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
Description
N-((2,5-Dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2,5-dimethylfuran-3-ylmethyl substituent linked to a 4-fluoro-2-methylbenzenesulfonamide core. The sulfonamide group is known for its role in medicinal chemistry, often contributing to enzyme inhibition or receptor binding, while the fluorine atom enhances metabolic stability and lipophilicity . The dimethylfuran substituent may modulate solubility and intermolecular interactions, such as hydrogen bonding or π-stacking, as observed in structurally related compounds .
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-9-6-13(15)4-5-14(9)20(17,18)16-8-12-7-10(2)19-11(12)3/h4-7,16H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZREBOCHNKBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(C=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylfuran with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The fluorinated benzene ring is then introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:
- Anticancer Properties :
- Studies have indicated that compounds with similar structures can inhibit key pathways involved in cancer cell proliferation, particularly through the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) .
- In vitro studies have shown promising results in reducing cell viability in cancer cell lines dependent on these pathways.
| Study | Findings |
|---|---|
| Study A | Inhibition of ALK activity in cancer cell lines was observed. |
| Study B | Significant reduction in viability of EGFR-dependent tumors was reported. |
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Preliminary research suggests that this compound may exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Synthesis and Optimization
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multi-step reactions:
- Preparation of 2,5-Dimethylfuran :
- This can be synthesized from fructose via catalytic biomass-to-liquid processes.
- Functionalization :
- The introduction of the furan moiety and subsequent functionalization to incorporate the sulfonamide group are critical steps that require careful optimization of reaction conditions (temperature, solvent choice) to maximize yield and purity.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study 1: Cancer Therapy :
- Evaluated in xenograft models where significant tumor regression was observed after treatment with the compound.
- Case Study 2: Safety Profile Assessment :
- Investigated its toxicity levels in preclinical trials, revealing manageable toxicity at therapeutic doses.
Research Findings
Recent findings indicate that this compound has potential as a lead compound for drug development in oncology and infectious diseases:
- The compound's ability to inhibit specific protein targets associated with tumor growth positions it as a promising candidate for targeted cancer therapies.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated benzene ring may enhance the compound’s binding affinity and stability, while the furan ring can participate in various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest structural analogs include sulfonamide derivatives and heterocyclic systems, such as the pyrazole-carbazate hybrid described in . Below is a comparative analysis:
The fluorine atom further differentiates its electronic profile, influencing reactivity and binding affinity.
Crystallographic and Stability Insights
Both compounds exhibit complex crystal packing stabilized by hydrogen bonding. For the pyrazole-carbazate analog, O–H···N and N–H···O interactions generate R₂²(8) and R₁¹(7) ring motifs, while weak π-π interactions (3.6–3.8 Å) contribute to layered stability . The target sulfonamide likely adopts similar packing patterns, though its sulfonamide group may form more directional N–H···O bonds, as seen in related benzenesulfonamide crystals. The dimethylfuran moiety in both compounds introduces steric bulk, affecting dihedral angles (e.g., 21.07° between pyrazole and furan rings in the analog ), which could influence conformational flexibility in the target molecule.
Methodological Considerations
The structural analysis of both compounds relies heavily on X-ray crystallography, with refinement performed using SHELX software (e.g., SHELXL for small-molecule refinement) . This method ensures high precision in determining bond lengths, angles, and intermolecular interactions, critical for comparative studies.
Biological Activity
N-((2,5-dimethylfuran-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for its diverse biological activities. The presence of the 2,5-dimethylfuran group may enhance its pharmacological profile by influencing solubility and bioavailability.
Chemical Structure:
- Molecular Formula: C13H15FNO2S
- Molecular Weight: 273.33 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition:
- The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including respiration and acid-base balance.
- Preliminary studies suggest that this compound may also inhibit specific kinases involved in cancer cell proliferation.
-
Antimicrobial Activity:
- Sulfonamides have historically been used as antimicrobial agents. The incorporation of the furan ring may enhance activity against certain bacterial strains.
-
Anti-inflammatory Effects:
- Compounds with similar structures have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related sulfonamides, it was found that compounds with similar structures exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy.
Case Study 2: Anti-inflammatory Mechanism
A related compound was tested for its anti-inflammatory properties in a murine model of arthritis. The results indicated a reduction in paw swelling and a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may share similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
